![molecular formula C19H19N3O4S2 B2513399 2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-83-2](/img/structure/B2513399.png)
2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a benzo[d]thiazol-2-yl group and a benzamide group.
Scientific Research Applications
Synthesis and Biological Activity
Cytotoxicity and Anticancer Potential : A study reported on the synthesis and cytotoxicity of compounds with structural elements similar to the mentioned chemical, such as pyrrolidinyl benzamides and their effects on cancer cell lines. These compounds exhibited significant cytotoxic effects towards various human and mouse leukemia and carcinoma cells, indicating potential anticancer applications (M. Hour et al., 2007).
Antimicrobial and Antifungal Activities : Compounds containing benzo[d]thiazol moieties have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, including those with a benzo[d]thiazol-2-ylthio substituent, showed promising antifungal effects against specific fungi types, highlighting the potential of these molecules in developing new antifungal agents (N. N. Jafar et al., 2017).
properties
IUPAC Name |
2-methoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-16-7-3-2-6-14(16)18(23)21-19-20-15-9-8-13(12-17(15)27-19)28(24,25)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAHZKRYSIWIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide |
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